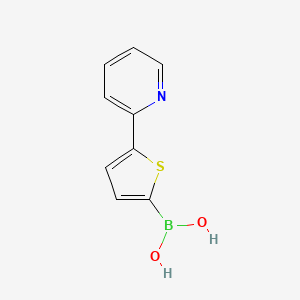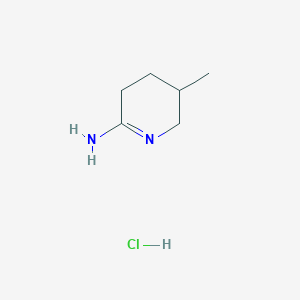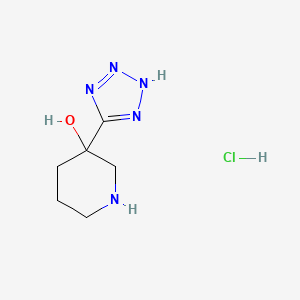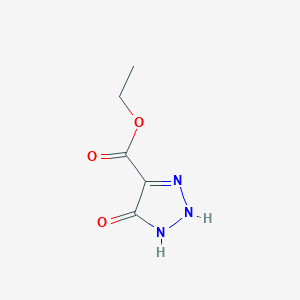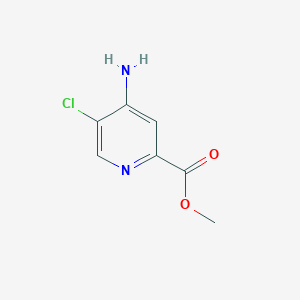
Methyl 4-amino-5-chloropicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-5-chloropicolinate is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of picolinic acid, featuring both amino and chloro substituents on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-5-chloropicolinate typically involves a multi-step process. One common method starts with the chlorination of picolinic acid to produce 4-chloropicolinic acid. This intermediate is then esterified using methanol in the presence of a catalyst to yield Methyl 4-chloropicolinate . The amino group is introduced through a subsequent reaction, such as nitration followed by reduction, to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
化学反応の分析
Types of Reactions
Methyl 4-amino-5-chloropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, or reduced to form different amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinates, while oxidation and reduction can produce nitro or amine derivatives, respectively.
科学的研究の応用
Methyl 4-amino-5-chloropicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Methyl 4-amino-5-chloropicolinate involves its interaction with specific molecular targets. The amino and chloro groups on the pyridine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
Similar Compounds
Methyl 4-chloropicolinate: Lacks the amino group, making it less versatile in certain reactions.
Methyl 5-amino-3-chloropicolinate: Similar structure but with different positioning of the amino and chloro groups, leading to different reactivity and applications.
Uniqueness
Methyl 4-amino-5-chloropicolinate is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in targeted synthesis and specific biological applications.
特性
分子式 |
C7H7ClN2O2 |
|---|---|
分子量 |
186.59 g/mol |
IUPAC名 |
methyl 4-amino-5-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3,(H2,9,10) |
InChIキー |
YGFVDRVENJXZNI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC=C(C(=C1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


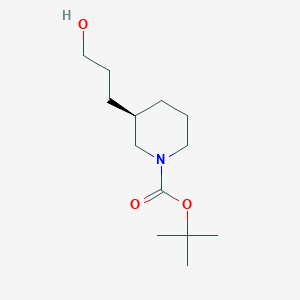
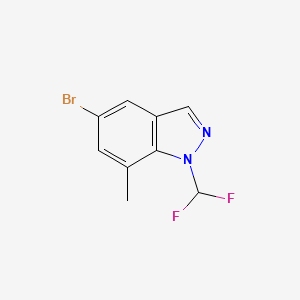
![(2R,3R,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13460452.png)
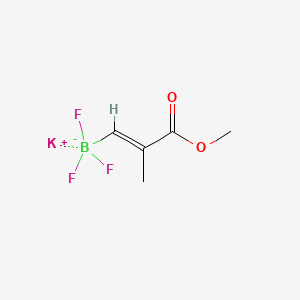
![tert-Butyl 4-(difluoromethyl)-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13460465.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B13460477.png)
![2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B13460484.png)
![3-Isocyanatobicyclo[3.1.0]hexane](/img/structure/B13460486.png)
